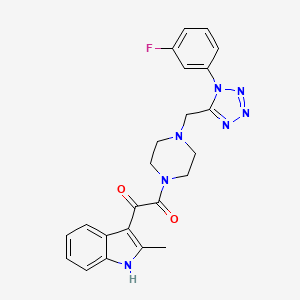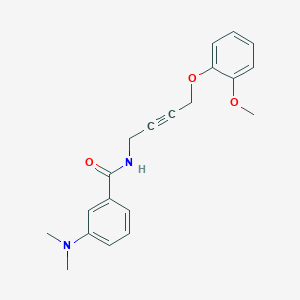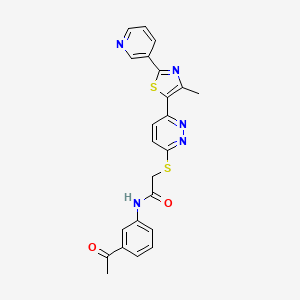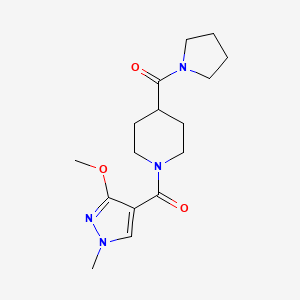
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” is a thiazepane derivative. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms . The “2-Fluorophenyl” indicates the presence of a phenyl ring with a fluorine atom at the 2nd position .
Molecular Structure Analysis
The molecular structure of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would likely involve a seven-membered thiazepane ring attached to a phenyl ring with a fluorine atom at the 2nd position .Chemical Reactions Analysis
The chemical reactions of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure and the conditions under which it’s reacted. Thiazepanes, phenyl rings, and fluorine atoms each have their own typical reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure. For instance, 2-Fluorophenylhydrazine hydrochloride is a beige powder .科学的研究の応用
Synthesis and Screening Libraries Development
1,4-Thiazepanes and 1,4-thiazepanones are seven-membered ring systems with a significant 3D character, underrepresented in fragment screening libraries. A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols has been reported to form 1,4-thiazepanones as precursors to 1,4-thiazepanes. This synthesis is notable for its efficiency, yielding diverse 3D fragments for screening libraries and identifying new BET (bromodomain and extraterminal domain) bromodomain ligands through nuclear magnetic resonance (NMR) fragment screening (Pandey et al., 2020).
Anticonvulsant Activity
The synthesis of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines has been achieved, showing significant anticonvulsant activity in comparison with the standard drug, diazepam. This suggests the potential of such compounds for further exploration in anticonvulsant drug development (Narayana et al., 2006).
Anticancer and Antibacterial Agents
Several halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have been synthesized and tested for their antibacterial and anticancer activities. Compounds demonstrated promising activity against various cancer cell lines and bacteria, indicating the potential of these compounds for therapeutic applications. The exploration of such compounds enriches the diversity of chemical libraries for drug discovery (Holla et al., 2001).
Novel Photodynamic Therapy Photosensitizers
The design of trans-bisthioglycosylated tetrakis(fluorophenyl)chlorin has been carried out, yielding a potent photosensitizer for photodynamic therapy (PDT). This compound exhibited enhanced cellular uptake and reactive oxygen species generation efficiency, demonstrating its potential for treating various cancers through PDT (Hirohara et al., 2015).
作用機序
Safety and Hazards
The safety and hazards of “7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride” would depend on its exact structure and how it’s handled. For instance, 2-Fluorophenylhydrazine hydrochloride is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
7-(2-fluorophenyl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLIICJWHVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B2443992.png)

![5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole](/img/structure/B2443995.png)
![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2443996.png)


![N-{2-[(E)-(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)